4-methyl-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O4/c1-13-6-7-16(12-20(13)28(31)32)22(29)26-19-9-8-17(11-14(19)2)27-15(3)25-21-18(23(27)30)5-4-10-24-21/h4-12H,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHQWYBFLQGWAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the nitrobenzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound's potential therapeutic properties have been a focal point of research. It is being investigated for:
- Anticancer Activity : Preliminary studies indicate that derivatives of pyridopyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds targeting the ephrin receptor family have shown promise in inhibiting tumor growth .
- Antimicrobial Properties : The presence of the nitro group in the structure may enhance the compound's ability to combat bacterial infections. Research has highlighted similar compounds with nitro substitutions showing increased antimicrobial efficacy .
Chemical Synthesis
In synthetic chemistry, this compound serves as a valuable building block for the development of more complex molecules. Its unique structure allows for:
- Reactivity in Organic Reactions : The compound can undergo various chemical transformations such as oxidation and substitution reactions. This makes it useful in synthesizing new materials with desired properties .
- Development of New Therapeutics : By modifying the existing structure through synthetic routes (e.g., introducing different substituents), researchers can create analogs with enhanced biological activity or specificity .
Industrial Applications
The compound's unique properties also lend themselves to industrial applications:
- Material Science : Its chemical structure may be utilized in the development of new polymers or materials with specific thermal or mechanical properties .
Case Studies
Several studies have documented the synthesis and application of related pyridopyrimidine derivatives:
- Study on Anticancer Activity : A recent review highlighted the synthesis of various pyridopyrimidine derivatives and their evaluation against cancer cell lines. Compounds with specific substitutions demonstrated enhanced activity against breast cancer cells .
- Antimicrobial Research : Another study focused on the antimicrobial efficacy of nitro-substituted pyridopyrimidines. The results indicated that certain modifications led to improved activity against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural motifs or heterocyclic cores with the target molecule:
Key Differences and Implications
Heterocyclic Core: The target compound’s pyrido[2,3-d]pyrimidinone core is distinct from pyrimido[4,5-d]pyrimidine () and pyrazolo[3,4-d]pyrimidine (). These variations alter electron distribution and hydrogen-bonding capacity, impacting target specificity . Chromenone-containing compounds () exhibit planar aromatic systems, favoring intercalation into DNA or hydrophobic protein pockets .
Substituent Effects :
- Fluorine vs. Methyl : Fluorine in the analog () increases electronegativity and metabolic stability compared to the methyl group in the target compound. However, methyl substitution may enhance steric bulk, affecting binding pocket accessibility .
- Nitro Group : Present in both the target and ’s analog, this group likely contributes to electrophilic interactions but may reduce solubility due to its polarity .
Molecular Weight and Solubility :
- The target compound (~452 g/mol) is smaller than ’s pyrimido[4,5-d]pyrimidine derivative (~740 g/mol), suggesting better membrane permeability. However, nitro and methyl groups may still limit aqueous solubility.
Biological Activity
4-methyl-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines. This class of compounds has garnered significant interest due to their diverse biological activities, including potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, synthesizing findings from various research studies and reviews.
Chemical Structure and Properties
The compound's structure features a nitrobenzamide moiety linked to a pyrido[2,3-d]pyrimidine core. Its chemical formula is , and it possesses unique functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that pyrido[2,3-d]pyrimidine derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds within this class can inhibit the growth of various bacteria and fungi.
- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines by targeting specific molecular pathways.
- Enzyme Inhibition : Many pyrido[2,3-d]pyrimidines act as inhibitors of enzymes such as dihydrofolate reductase (DHFR), which is critical in nucleotide synthesis.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Inhibition leads to reduced proliferation of cancer cells.
- Kinase Inhibition : Some studies suggest that this compound may inhibit specific kinases involved in cancer progression.
- Apoptosis Induction : The compound has been noted to induce apoptosis in cancer cells through various signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the pyrido[2,3-d]pyrimidine class:
- Anticancer Activity : A study by Grivsky et al. demonstrated that similar compounds exhibited significant cytotoxicity against melanoma and urothelial cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic use .
- Antimicrobial Effects : Research published in Pharmaceutical Biology highlighted that certain derivatives showed promising antibacterial activity against resistant strains of bacteria .
- Enzyme Targeting : A review article summarized various compounds targeting DHFR, noting that modifications in the nitro group could enhance inhibitory potency .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can purity be optimized during synthesis?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrido[2,3-d]pyrimidinone core followed by coupling with the nitrobenzamide moiety. Key steps include:
- Step 1: Formation of the pyrido[2,3-d]pyrimidinone scaffold via cyclization under reflux conditions (e.g., ethanol at 80°C with catalytic acid) .
- Step 2: Introduction of the 2-methylphenyl group via nucleophilic substitution or Suzuki-Miyaura coupling .
- Step 3: Final acylation using 3-nitrobenzoyl chloride in the presence of a coupling agent (e.g., EDC/HOBt) in anhydrous DMF .
Purity Optimization: - Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Final product purity (>95%) is achieved using preparative HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions and stereochemistry. Aromatic proton signals in the 7.0–8.5 ppm range validate the nitrobenzamide group .
- Mass Spectrometry (MS): High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]) and fragmentation patterns .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and stability under accelerated degradation conditions .
Basic: What initial biological screening assays are appropriate for evaluating its therapeutic potential?
Answer:
- Enzyme Inhibition Assays: Target kinases (e.g., EGFR, VEGFR) using fluorescence-based assays to measure IC values .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Antimicrobial Testing: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced: How can contradictory results in biological activity between in vitro and in vivo models be resolved?
Answer:
- Pharmacokinetic Profiling: Measure plasma half-life and bioavailability via LC-MS/MS after oral administration in rodents. Low solubility or rapid metabolism may explain discrepancies .
- Metabolic Stability: Incubate the compound with liver microsomes to identify metabolites that reduce efficacy in vivo .
- Tissue Distribution Studies: Use isotopic labeling (e.g., ) to track compound accumulation in target organs .
Advanced: What strategies optimize the compound’s solubility and bioavailability without altering its core structure?
Answer:
- Salt Formation: Prepare hydrochloride or sodium salts to enhance aqueous solubility .
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) on the nitrobenzamide moiety for pH-sensitive release .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to improve systemic circulation .
Advanced: How to design a structure-activity relationship (SAR) study focusing on the pyrido[2,3-d]pyrimidinone core and nitrobenzamide groups?
Answer:
- Core Modifications: Synthesize analogs with halogens (Cl, F) or methyl groups at the pyrido[2,3-d]pyrimidinone 2-position to assess steric effects .
- Nitrobenzamide Variations: Replace the nitro group with cyano or trifluoromethyl to evaluate electron-withdrawing effects on target binding .
- Computational Docking: Use AutoDock Vina to predict binding modes to kinase ATP pockets and prioritize analogs for synthesis .
Advanced: What computational methods predict target interactions and binding affinity?
Answer:
- Molecular Docking: Perform rigid/flexible docking with Schrödinger Suite or MOE to identify key residues (e.g., hinge region of kinases) .
- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- Free Energy Perturbation (FEP): Calculate relative binding free energies for analog prioritization .
Advanced: How to address discrepancies in cytotoxicity data across different cell lines?
Answer:
- Assay Standardization: Use identical cell passage numbers, serum concentrations, and incubation times to minimize variability .
- Orthogonal Assays: Validate results with ATP-based viability assays (e.g., CellTiter-Glo) and apoptosis markers (e.g., Annexin V) .
- Mechanistic Studies: Perform RNA-seq to identify cell line-specific pathways affecting compound sensitivity .
Advanced: What reaction conditions minimize byproducts during the acylation step?
Answer:
- Temperature Control: Maintain reactions at 0–4°C to suppress side reactions (e.g., over-acylation) .
- Coupling Agents: Use DCC/DMAP or HATU instead of EDC for sterically hindered substrates .
- Solvent Optimization: Anhydrous THF or dichloromethane improves reagent solubility and reduces hydrolysis .
Advanced: How to evaluate metabolic stability using in vitro models?
Answer:
- Liver Microsome Assays: Incubate with human/rat liver microsomes and NADPH cofactor. Monitor parent compound depletion via LC-MS over 60 minutes .
- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to identify isoform-specific interactions .
- Reactive Metabolite Detection: Trapping studies with glutathione (GSH) to assess potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
